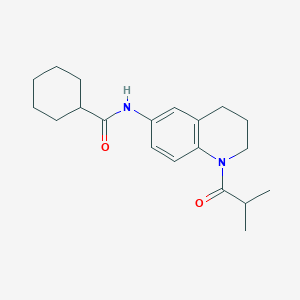![molecular formula C25H23N3O3S2 B2487392 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-73-6](/img/structure/B2487392.png)
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound with various potential applications in chemistry, biology, medicine, and industry. Its unique structure combines elements of quinoline, sulfonyl, benzamide, and benzo[d]thiazole, leading to a range of interesting chemical properties and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One synthetic route involves the reaction of 3,4-dihydroquinoline with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with 5,7-dimethylbenzo[d]thiazol-2-ylamine in the presence of a base to yield the final product. Reaction conditions typically include solvents like dichloromethane or acetonitrile, temperatures ranging from 0°C to room temperature, and reaction times of several hours.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic route described above, using larger quantities of reactants and more efficient catalysts to optimize yields and reduce costs. Continuous flow reactors and automated systems could be employed to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including:
Oxidation: Can be oxidized to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction could lead to the hydrogenation of the quinoline ring.
Substitution: Electrophilic substitution reactions at the benzamide ring are possible.
Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Employing hydrogenation catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Utilizing reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Oxidation can produce N-oxide derivatives.
Reduction can yield dihydro derivatives with altered pharmacological properties.
Substitution reactions can introduce various functional groups to the benzamide ring, leading to new compounds with potentially novel activities.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis.
Serves as a precursor to complex heterocyclic compounds.
Investigated for its potential as an enzyme inhibitor.
Studied for its interactions with various biological macromolecules.
Explored for its anti-inflammatory and anticancer properties.
Potentially useful in the development of new pharmaceuticals.
Could be used in the manufacture of specialty chemicals.
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to modulation of biochemical pathways involved in inflammation, cell proliferation, and other processes. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups and resulting chemical properties. Similar compounds might include:
4-(quinolin-1(2H)-ylsulfonyl)benzamide: Lacks the dimethylbenzo[d]thiazole group, which may affect its biological activity.
N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide: Lacks the sulfonyl and quinoline groups, leading to different chemical reactivity and applications.
The unique combination of these functional groups in the compound provides a distinct set of properties that can be leveraged for various scientific and industrial applications.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-14-17(2)23-21(15-16)26-25(32-23)27-24(29)19-9-11-20(12-10-19)33(30,31)28-13-5-7-18-6-3-4-8-22(18)28/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKHTCKBMCSSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
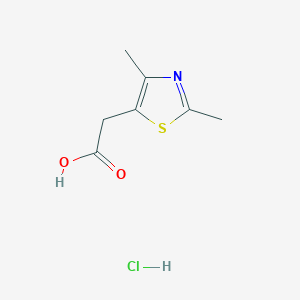
![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)
![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2487315.png)
![1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2487316.png)

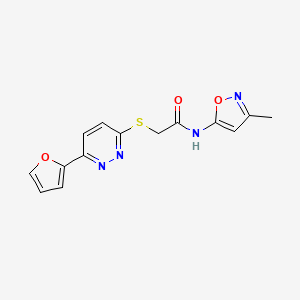
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)
![2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2487323.png)
![Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2487324.png)
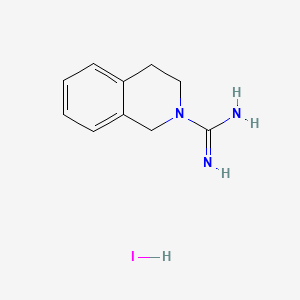
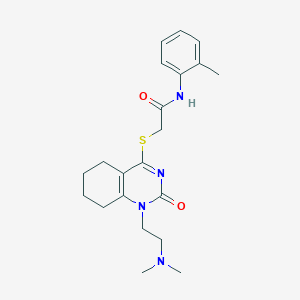
![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
